3'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone
Description
3'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone is a benzophenone derivative characterized by a thiomorpholinomethyl group at the 3' position and a trifluoromethyl (-CF₃) substituent at the 2 position of the benzophenone core. The thiomorpholinomethyl group introduces a sulfur-containing heterocycle, which may enhance solubility and modulate electronic properties compared to oxygen-containing morpholine analogs. The trifluoromethyl group is a strongly electron-withdrawing moiety, influencing reactivity, metabolic stability, and lipophilicity.
Properties
IUPAC Name |
[3-(thiomorpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)17-7-2-1-6-16(17)18(24)15-5-3-4-14(12-15)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZXXGNGZLMGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643381 | |
| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-43-4 | |
| Record name | Methanone, [3-(4-thiomorpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone typically involves the reaction of 3-bromomethyl-2-trifluoromethylbenzophenone with thiomorpholine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Thiomorpholinomethyl-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The thiomorpholine ring can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The benzophenone core can interact with aromatic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Fluorinated Benzophenone Derivatives ()
Compounds such as 2'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone (CAS 898782-50-8) and 3,4-Difluoro-2'-thiomorpholinomethyl benzophenone (CAS 898782-44-0) share the benzophenone backbone and thiomorpholinomethyl group but differ in fluorine substitution patterns:
- Target Compound : Features a single trifluoromethyl group at the 2 position.
- Analogues : Replace the -CF₃ group with multiple fluorine atoms (e.g., 3,4,5-trifluoro or 3,4-difluoro substituents).
Key Implications :
- Steric Bulk : The -CF₃ group introduces greater steric hindrance compared to fluorine atoms, which may impact molecular conformation or target binding.
- Solubility: Thiomorpholinomethyl’s sulfur atom may improve aqueous solubility relative to oxygen-based morpholine derivatives .
Spiro and Heterocyclic Derivatives ()
Compounds such as 3'-[3-(Trifluoromethyl)phenyl]spiro[indoline-3,2'-thiazolidine]-2,4'-dione (CCG-8113) and 3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (CCG-49058) differ significantly in core structure:
- Spiro Architecture: These compounds feature fused spiro rings (e.g., indole-thiazolidine-dione systems), unlike the linear benzophenone scaffold of the target compound.
- Functional Groups : While some analogues retain trifluoromethyl or fluorophenyl groups, their integration into spiro systems alters steric and electronic profiles.
Key Implications :
- Bioactivity: Spiro compounds are often explored for kinase inhibition or antimicrobial activity, suggesting divergent applications compared to benzophenone-based derivatives.
- Synthetic Complexity: The spiro framework may pose challenges in synthesis compared to the more straightforward benzophenone backbone .
Data Table: Comparative Structural Features
| Compound Name | CAS Number | Core Structure | Key Substituents | Potential Properties |
|---|---|---|---|---|
| 3'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone | N/A | Benzophenone | -CF₃ (2), Thiomorpholinomethyl (3') | High lipophilicity, moderate solubility |
| 2'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone | 898782-50-8 | Benzophenone | 3,4,5-F (benzophenone), Thiomorpholinomethyl (2') | Enhanced metabolic stability |
| 3,4-Difluoro-2'-thiomorpholinomethyl benzophenone | 898782-44-0 | Benzophenone | 3,4-F (benzophenone), Thiomorpholinomethyl (2') | Lower steric bulk than -CF₃ |
| 3'-[3-(Trifluoromethyl)phenyl]spiro[indoline-3,2'-thiazolidine]-2,4'-dione | CCG-8113 | Spiro indole-thiazolidine | -CF₃ (aryl), Thiazolidine-dione | Potential kinase inhibition |
Research Findings and Hypotheses
- Fluorine vs. Trifluoromethyl : Substituting multiple fluorines with a single -CF₃ group may reduce polarity while maintaining metabolic stability, a trade-off critical in drug design .
- Thiomorpholinomethyl vs. Thiazolidine-dione: The sulfur in thiomorpholinomethyl could improve solubility over oxygen analogs, whereas thiazolidine-dione moieties in spiro compounds may enhance hydrogen-bonding capacity .
- Spiro Systems: The rigid spiro architecture in compounds may confer selectivity in biological target binding but limit synthetic scalability compared to benzophenones .
Biological Activity
3'-Thiomorpholinomethyl-2-trifluoromethylbenzophenone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its effects.
Chemical Structure and Properties
The compound features a benzophenone core with a trifluoromethyl group and a thiomorpholine moiety. The structural components contribute to its chemical reactivity and biological interactions:
- Benzophenone Core : Known for its ability to absorb UV light and interact with various biological targets.
- Thiomorpholine Ring : Provides sites for hydrogen bonding, enhancing interaction with biological macromolecules.
- Trifluoromethyl Group : Increases lipophilicity, aiding in membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiomorpholine ring's hydrogen bonding capability allows it to bind effectively to proteins, while the trifluoromethyl group enhances its solubility in lipid environments, facilitating cellular uptake. The benzophenone structure can engage in π-π stacking interactions with aromatic residues in proteins, potentially leading to inhibition or modulation of enzymatic activities.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines . A study utilizing the MTT assay demonstrated that the compound significantly reduced cell viability in human breast cancer (MCF-7) and colon cancer (HT-29) cells. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.3 |
| HT-29 | 12.7 |
These results suggest that the compound may act as a potential anticancer agent by inducing apoptosis in tumor cells.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes involved in cancer progression. Notably, it exhibited significant inhibition of topoisomerase II , an enzyme critical for DNA replication and transcription. In vitro assays showed an inhibition percentage of approximately 70% at a concentration of 10 µM , indicating potent enzyme interaction.
Study on Cytotoxicity
A comprehensive study assessed the cytotoxicity of this compound across multiple cancer cell lines using colony-forming assays. The results highlighted the compound's selective cytotoxicity against malignant cells while exhibiting minimal toxicity to normal fibroblasts.
Experimental Design
- Cell Lines Used : MCF-7, HT-29, normal fibroblasts.
- Assay Method : Colony-forming unit (CFU) assay.
- Results : Significant reduction in colony formation observed in treated cancer cells compared to controls.
Pharmacokinetics and Toxicology
Another investigation focused on the pharmacokinetics of the compound, revealing favorable absorption characteristics and moderate metabolic stability. Toxicological assessments demonstrated that at therapeutic doses, the compound did not exhibit significant adverse effects on liver or kidney function in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
